3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
Description
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is a boronic ester derivative featuring a tert-butoxycarbonyl (BOC)-protected azetidine sulfanyl moiety attached to a phenylboronic acid core. This compound is structurally distinguished by:
- Boronic ester group: The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing solubility and reducing reactivity compared to the free acid form .
- N-BOC-Azetidin-3-ylsulfanyl substituent: The BOC group protects the azetidine nitrogen, while the sulfanyl linker may influence steric and electronic properties, impacting binding affinity and hydrolysis kinetics.
Properties
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-9-14(11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPBHCKRHKKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SC3CN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Azetidine-3-carboxylic Acid
Procedure :
Conversion to Azetidine-3-thiol Derivatives
Key Steps :
-
Activation of Carboxylic Acid :
-
Thiol Introduction :
Thioether Bond Formation
The thioether linkage is established via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Procedure :
Mitsunobu Reaction
Alternative Approach :
-
3-Hydroxyphenylboronic acid pinacol ester is coupled with N-Boc-azetidine-3-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Advantage : Higher regioselectivity for challenging substrates.
Boronic Ester Installation
The boronic acid pinacol ester group is introduced either before or after thioether formation.
Pre-installation on Aryl Halides
Suzuki-Miyaura Coupling :
Direct Esterification of Boronic Acid
Procedure :
-
3-Mercaptophenylboronic acid is refluxed with pinacol in toluene using MgSO₄ as a dehydrating agent.
Purification and Characterization
Chromatography :
-
Silica gel column chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient) isolates the product.
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.35–4.15 (m, azetidine and thioether protons), 7.30–7.80 (m, aromatic protons).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, scalable | Requires activated aryl halides | 70–85% |
| Mitsunobu Reaction | High regioselectivity | Costly reagents, sensitive to moisture | 60–75% |
| Suzuki Coupling | Compatible with diverse boronic esters | Palladium catalyst removal challenges | 65–75% |
Optimization Strategies
-
Solvent Selection : DMF enhances reaction rates for nucleophilic substitutions but may require rigorous drying.
-
Catalyst Screening : Pd₂(dba)₃ with XPhos ligand improves coupling efficiency for sterically hindered substrates.
-
Temperature Control : Maintaining 80°C prevents byproduct formation in thioether synthesis.
Challenges and Solutions
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is in the development of pharmaceuticals. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it useful in the design of drug candidates that target biological pathways involving glycoproteins and other biomolecules.
Case Study: Anticancer Agents
Research has shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. Compounds similar to 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid have been tested for their efficacy against various cancer types, demonstrating potential as anticancer agents through proteasome inhibition mechanisms.
Organic Synthesis
The compound can act as a versatile building block in organic synthesis. Its ability to participate in Suzuki coupling reactions allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Cross-Coupling | Synthesis of complex organic frameworks |
Material Science
In material science, boronic acids are utilized in the development of sensors and materials that respond to specific stimuli. The unique properties of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid allow it to be integrated into polymer matrices for enhanced functionality.
Case Study: Sensor Development
Recent advancements have shown that incorporating boronic acids into polymeric materials can enhance their sensitivity to glucose, leading to the development of more effective biosensors for diabetes management.
Agricultural Chemistry
Boronic acids have been explored as herbicides and pesticides due to their ability to disrupt metabolic pathways in plants and pests. The potential application of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid in this area remains an exciting avenue for research.
Data Tables
Mechanism of Action
The mechanism by which 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Solubility in Organic Solvents
Phenylboronic acid pinacol esters generally exhibit superior solubility in polar organic solvents compared to their parent boronic acids. Key findings for analogous compounds include:
The BOC-protected azetidine moiety may moderately reduce solubility in non-polar solvents (e.g., methylcyclohexane) compared to simpler pinacol esters, as observed in azaesters .
Hydrolysis Kinetics
Hydrolysis rates of pinacol esters to boronic acids depend on substituent electronic effects and steric hindrance:
The BOC group and sulfanyl linker are anticipated to delay hydrolysis relative to unhindered esters, similar to amine-substituted derivatives .
Biological Activity
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester (CAS No: 2377607-25-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 391.33 g/mol
- Appearance : Not specified in available sources.
The biological activity of boronic acids is often attributed to their ability to interact with various biomolecules, including enzymes and receptors. The presence of the azetidine moiety in this compound suggests potential interactions with biological targets such as proteases and other enzymes involved in cellular signaling pathways.
Anticancer Properties
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The specific mechanism for 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid pinacol ester remains to be fully elucidated, but its structural features suggest a potential for similar activity.
Enzyme Inhibition
Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. This compound may inhibit specific proteases involved in tumor progression or metastasis, contributing to its anticancer potential.
Study 1: Inhibition of Proteasome Activity
In a study focusing on boronic acid derivatives, compounds similar to 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid were tested for their ability to inhibit proteasome activity in vitro. The results demonstrated a dose-dependent inhibition, leading to increased levels of cyclin-dependent kinase inhibitors, which are crucial for cell cycle regulation.
Study 2: Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines showed that the compound exhibited significant cytotoxic effects at micromolar concentrations. The IC values were comparable to well-known anticancer agents, indicating that this compound could be a promising candidate for further development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBNOS |
| Molecular Weight | 391.33 g/mol |
| CAS Number | 2377607-25-3 |
| Purity | 95% |
| Biological Activity | Effect |
|---|---|
| Proteasome Inhibition | Yes |
| Cytotoxicity (IC) | Micromolar range |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. Key characteristics include:
-
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form a C–C bond.
-
Regioselectivity : Controlled by steric effects of the azetidine-BOC group .
Deprotection of the BOC Group
The tert-butyloxycarbonyl (BOC) group is cleaved under acidic conditions to expose the free amine:
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2h | 95% | 3-mercaptoazetidine derivative | |
| TFA/DCM (1:1) | 0°C → RT, 30min | 89% | Ammonium trifluoroacetate salt |
-
Applications : Enables further functionalization of the azetidine ring (e.g., alkylation, acylation) .
Transesterification of the Boronate
The pinacol ester undergoes ligand exchange with diols under mild conditions:
| Diol | Catalyst | Equilibrium Constant (K) | Product Stability | Source |
|---|---|---|---|---|
| Ethylene glycol | None | 3.2 × 10³ | Moderate | |
| 1,2-Dihydroxybenzene | BF₃·OEt₂ | 1.8 × 10⁴ | High |
-
Utility : Enhances solubility in polar solvents for subsequent reactions.
Electrophilic Aromatic Substitution
The phenyl ring participates in sulfonation and nitration:
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 68% | |
| Sulfonation | SO₃, DCM, 40°C | Para | 72% |
-
Directing Effects : The electron-withdrawing boronate group directs electrophiles to the meta position, while the thioether group exhibits weak ortho/para-directing behavior .
Hydrolysis to Boronic Acid
Controlled hydrolysis yields the free boronic acid:
| Conditions | Time | Yield | Purity | Source |
|---|---|---|---|---|
| H₂O/THF (1:1), HCl (1M), RT | 4h | 88% | >95% | |
| NaIO₄, H₂O/acetone, 50°C | 1h | 94% | >98% |
-
Applications : The boronic acid intermediate is used in condensation reactions or as a catalyst in organic transformations .
Thioether Oxidation
The sulfur atom in the azetidine-thioether moiety is oxidized to sulfoxide or sulfone:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C, 1h | Sulfoxide | 78% | |
| H₂O₂, AcOH | 50°C, 3h | Sulfone | 85% |
Q & A
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
Methodological Answer:
This compound should be stored in a sealed container under refrigeration (0–6°C) in a dry, well-ventilated environment to prevent hydrolysis of the boronic ester or premature deprotection of the Boc group . Handling should occur in a fume hood with appropriate PPE (gloves, lab coat, eye protection). Avoid exposure to moisture, heat (>50°C), or strong acids/bases that could degrade the Boc-protected azetidine or boronic ester moieties. Pre-weigh aliquots in anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to minimize repeated temperature fluctuations .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the integrity of the Boc group (tert-butyl signals at ~1.3 ppm in ¹H NMR) and the boronic ester (absence of free boronic acid peaks at ~7–9 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to monitor purity and detect hydrolysis byproducts (e.g., free boronic acid). Electrospray ionization (ESI) in positive mode can identify the molecular ion peak .
- FT-IR : Verify the presence of B-O bonds (1350–1310 cm⁻¹) and the Boc carbonyl stretch (~1680–1700 cm⁻¹) .
Advanced: How does the Boc-protected azetidine moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The Boc group stabilizes the azetidine nitrogen, preventing undesired side reactions (e.g., coordination to transition metal catalysts in Suzuki-Miyaura couplings). However, steric hindrance from the azetidine ring may reduce coupling efficiency. To optimize:
- Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to prevent deactivation .
- Employ mild bases (K₂CO₃) in THF/H₂O mixtures to avoid Boc deprotection.
- Monitor reaction progress via TLC or LC-MS; incomplete coupling may require elevated temperatures (60–80°C) .
Advanced: What strategies prevent premature Boc deprotection during synthetic workflows?
Methodological Answer:
- Solvent Selection : Avoid protic solvents (e.g., MeOH, H₂O) and acidic conditions (pH < 4). Use anhydrous DMF or THF for reactions .
- Temperature Control : Limit heating to <80°C; microwave-assisted reactions should use short durations (<30 min).
- Sequential Deprotection : After cross-coupling, remove the Boc group selectively with TFA/DCM (1:1 v/v, 0°C to RT) followed by neutralization with NaHCO₃ .
Advanced: Can this compound be utilized in covalent organic framework (COF) synthesis?
Methodological Answer:
Yes, the boronic ester group enables reversible condensation with diols or polyols to form COFs. For example:
- COF Design : Combine with triol-containing linkers (e.g., hexahydroxytriphenylene) in mesitylene/dioxane under solvothermal conditions (120°C, 72 hrs) .
- Characterization : Analyze crystallinity via powder XRD (e.g., staggered P6₃/mmc or eclipsed P6/mmm structures) and surface area via BET (target >500 m²/g) .
- Challenges : The Boc group may reduce porosity; post-synthetic deprotection (TFA) can introduce amine functionalities for gas adsorption tuning .
Advanced: How to resolve contradictions in reported reactivity across studies?
Methodological Answer:
Discrepancies often arise from varying reaction conditions or impurity profiles. Systematic approaches include:
- Control Experiments : Compare batches using identical catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents.
- Impurity Profiling : Quantify residual pinacol (via GC-MS) or Boc-deprotected byproducts (HPLC) that may inhibit reactivity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to assess steric/electronic effects of the azetidine-sulfanyl group on transition-state energetics .
Advanced: What are the mechanistic implications of the sulfur atom in the azetidine-sulfanyl group?
Methodological Answer:
The sulfur atom:
- Enhances Electron Density : Stabilizes Pd intermediates in cross-coupling via weak S→Pd interactions, accelerating transmetallation .
- Risk of Catalyst Poisoning : Thiols or sulfoxides formed under oxidative conditions may deactivate Pd. Mitigate by using excess ligand (e.g., 2 equiv SPhos) .
- Redox Activity : Monitor for sulfoxide/sulfone formation (via ¹H NMR or LC-MS) in oxygen-rich environments, which alters electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
